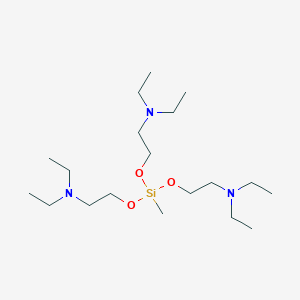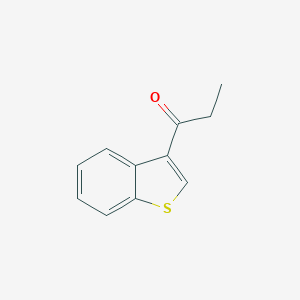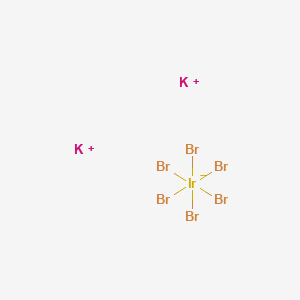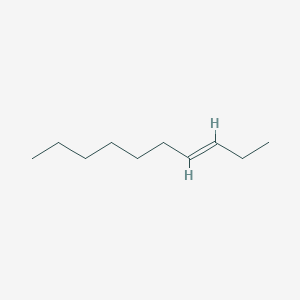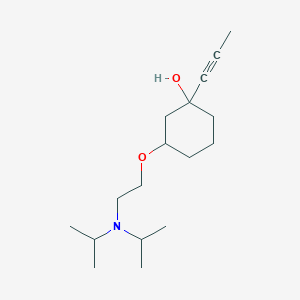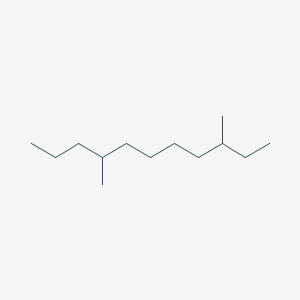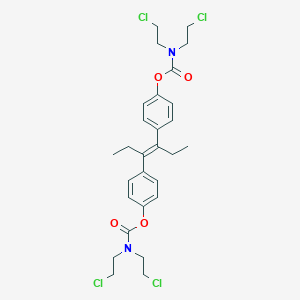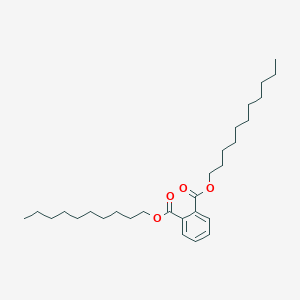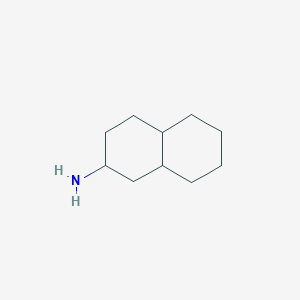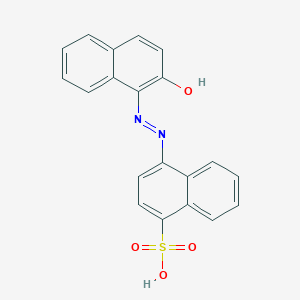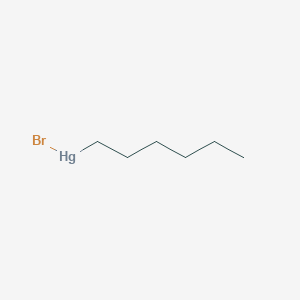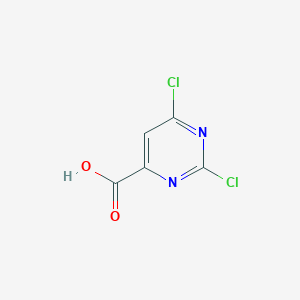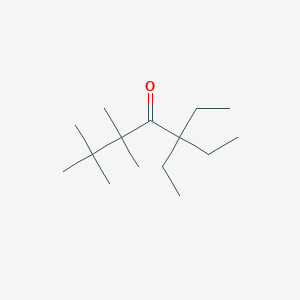
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by soldiers in jungle warfare. Since then, it has become a popular ingredient in commercial insect repellents. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Mécanisme D'action
The exact mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is not fully understood. It is believed that 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone works by interfering with the insect's ability to detect humans and other animals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone may also interfere with the insect's ability to locate its host by disrupting its sense of smell.
Effets Biochimiques Et Physiologiques
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has also been shown to have an effect on the central nervous system, although the exact mechanism is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is effective against a wide range of insects and is used in a wide range of products. However, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be expensive and may not be suitable for all applications. In addition, 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can cause skin irritation and allergic reactions in some individuals.
Orientations Futures
There are several areas of research that could be explored in the future. One area of research could be the development of new insect repellents that are more effective and less toxic than 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone. Another area of research could be the study of the mechanism of action of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone and other insect repellents. Finally, there is a need for more research on the long-term effects of 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone exposure on human health.
Méthodes De Synthèse
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone can be synthesized through a multi-step process starting from toluene. The first step involves the conversion of toluene to benzaldehyde, which is then converted to benzyl chloride. Benzyl chloride is then reacted with diethylamine to produce 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone.
Applications De Recherche Scientifique
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been extensively studied for its insect-repelling properties. It is one of the most effective insect repellents available and is used in a wide range of products, including sprays, lotions, and wipes. 5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus.
Propriétés
Numéro CAS |
16424-67-2 |
|---|---|
Nom du produit |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
5,5-diethyl-2,2,3,3-tetramethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-9-15(10-2,11-3)12(16)14(7,8)13(4,5)6/h9-11H2,1-8H3 |
Clé InChI |
BUAHEEAPBZIWMZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
SMILES canonique |
CCC(CC)(CC)C(=O)C(C)(C)C(C)(C)C |
Autres numéros CAS |
16424-67-2 |
Synonymes |
5,5-Diethyl-2,2,3,3-tetramethyl-4-heptanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



